molecular formula C14H21NO2 B267688 N-(4-ethoxyphenyl)-3,3-dimethylbutanamide

N-(4-ethoxyphenyl)-3,3-dimethylbutanamide

Cat. No. B267688
M. Wt: 235.32 g/mol
InChI Key: KBPKLZFBVOFRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-3,3-dimethylbutanamide, commonly known as Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation. It was first synthesized in 1977 and has since been extensively studied for its therapeutic potential.

Scientific Research Applications

Etodolac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. In addition, Etodolac has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

Etodolac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, Etodolac reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Etodolac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. In addition, Etodolac has been shown to reduce the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tissue remodeling and repair. Etodolac has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

Etodolac has a number of advantages for lab experiments. It is readily available and relatively inexpensive. In addition, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. Etodolac has a relatively short half-life, which may make it difficult to maintain therapeutic concentrations in vitro. In addition, it may have off-target effects that could complicate experimental results.

Future Directions

There are a number of future directions for research on Etodolac. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Etodolac has been shown to have neuroprotective properties in animal models, and further research is needed to determine its potential therapeutic benefits in humans. Another area of interest is the development of new formulations of Etodolac that could improve its pharmacokinetic properties and reduce its side effects. Finally, there is a need for further research on the biochemical and physiological effects of Etodolac, particularly with regard to its antioxidant properties and its effects on MMPs.

Synthesis Methods

Etodolac can be synthesized through a multi-step process starting from 4-ethoxybenzoic acid. The first step involves the conversion of 4-ethoxybenzoic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 2,2-dimethylbutyryl chloride in the presence of a base such as triethylamine to give the desired product, Etodolac.

properties

Product Name

N-(4-ethoxyphenyl)-3,3-dimethylbutanamide

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3,3-dimethylbutanamide

InChI

InChI=1S/C14H21NO2/c1-5-17-12-8-6-11(7-9-12)15-13(16)10-14(2,3)4/h6-9H,5,10H2,1-4H3,(H,15,16)

InChI Key

KBPKLZFBVOFRAA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C)(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C)(C)C

Origin of Product

United States

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